Enantioselective Degradation: Fenoxaprop-P Acid (R-Form) Persists Longer Than the Inactive S-Form in Soil
In soil degradation studies, the herbicidally active R-(+)-enantiomer of fenoxaprop acid (the primary metabolite of fenoxaprop-P-ethyl) persists significantly longer than the inactive S-(-)-enantiomer. This differential persistence is a unique chiral environmental behavior not observed with achiral ACCase inhibitors like pinoxaden [1].
| Evidence Dimension | Soil degradation half-life (t₁/₂) of fenoxaprop acid enantiomers |
|---|---|
| Target Compound Data | R-(+)-fenoxaprop acid: 2.42 to 20.39 days |
| Comparator Or Baseline | S-(-)-fenoxaprop acid: 2.03 to 5.17 days |
| Quantified Difference | R-form persists up to ~4× longer (maximum 20.39 days vs 5.17 days) |
| Conditions | Three different agricultural soils under native (non-sterile) conditions; incubation at 25°C in the dark; analysis by HPLC with ADMPC chiral column [1] |
Why This Matters
Procurement of fenoxaprop-P (R-enantiomer) rather than racemic material ensures that the herbicidally active residue, not the inactive bulk, governs soil persistence and potential carryover risk assessments.
- [1] Zhang Y, Liu D, Diao J, He Z, Zhou Z, Wang P, Li X. Enantioselective Environmental Behavior of the Chiral Herbicide Fenoxaprop-ethyl and Its Chiral Metabolite Fenoxaprop in Soil. J Agric Food Chem. 2010;58(24):12878-12884. View Source
